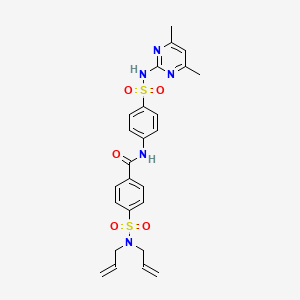
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the specified chemical involves complex processes, typically starting from basic isoquinoline or benzamide derivatives. For instance, the synthesis of related isoquinoline derivatives has been explored through reactions involving key intermediates like bromomethyl phenyl and alpha-imino carbenes, leading to highly functionalized dihydroisoquinolines, suggesting a methodology that could be applicable to our compound of interest (He et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography. For instance, the structure of a similar α-amino nitrile obtained via a modified Strecker reaction was elucidated, demonstrating the utility of structural determination methods in understanding the configuration and conformation of such molecules (Otero et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving related dihydroisoquinoline compounds include cyclization reactions and interactions with various reagents, leading to the formation of complex structures with potential biological activities. The reactivity of these compounds often depends on their specific substituents and structural configuration, which can influence their chemical behavior and interaction with biological targets (Brooks et al., 1973).
Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging
- Study: "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" by Dehdashti et al. (2013) investigated a cellular proliferative marker related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide. The study focused on evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation using PET in patients with malignant neoplasms. A significant correlation was found between the uptake of 18F-ISO-1 and Ki-67, a proliferation marker, indicating promise for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Synthesis and Chemical Reactions
- Study: "Pd-catalyzed benzylic C-H amidation with benzyl alcohols in water: a strategy to construct quinazolinones" by Hikawa et al. (2012) discusses a novel method involving a palladium-catalyzed domino reaction. This method is pertinent to the synthesis of structures related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Hikawa et al., 2012).
Antitumor Activity
- Study: "Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure--activity relationship" by Sami et al. (1995) explores the synthesis of compounds related to our compound of interest and their evaluation in antitumor and cardiotoxicity assays. The study highlighted the potent antitumor properties of certain derivatives, especially against solid tumors and leukemia cells (Sami et al., 1995).
Sigma-2 Receptor Probes
- Study: "[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe" by Xu et al. (2005) investigates two benzamide analogues, closely related to our compound of interest, for their binding to sigma-2 receptors. This research is crucial for understanding the application of such compounds in neuropharmacology (Xu et al., 2005).
Metabolic Studies
- Study: "Identification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide" by Umehara et al. (2009) focused on identifying metabolites in human urine, plasma, and feces, along with investigating renal and hepatic excretion. This study is vital for understanding the metabolism and excretion patterns of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide (Umehara et al., 2009).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O/c1-30(2)22-10-7-19(8-11-22)25(31-14-13-18-5-3-4-6-21(18)17-31)16-29-26(32)20-9-12-23(27)24(28)15-20/h3-12,15,25H,13-14,16-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMBEWWWVDPZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)





![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)


